Chrome Orange

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

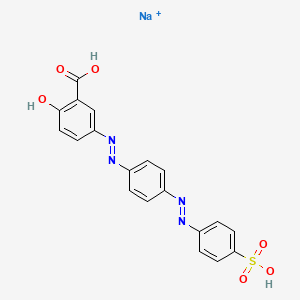

Properties

CAS No. |

85188-12-1 |

|---|---|

Molecular Formula |

C19H14N4NaO6S+ |

Molecular Weight |

449.4 g/mol |

IUPAC Name |

sodium;2-hydroxy-5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]benzoic acid |

InChI |

InChI=1S/C19H14N4O6S.Na/c24-18-10-7-15(11-17(18)19(25)26)23-22-13-3-1-12(2-4-13)20-21-14-5-8-16(9-6-14)30(27,28)29;/h1-11,24H,(H,25,26)(H,27,28,29);/q;+1 |

InChI Key |

NWKIWBVNPNPSHM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)N=NC3=CC(=C(C=C3)O)C(=O)O.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical formula for Chrome Orange?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Chrome Orange, a pigment historically significant in various industrial and artistic applications. This document details its chemical identity, quantitative properties, and detailed protocols for its synthesis.

Chemical Identity and Formula

This compound is chemically identified as basic lead(II) chromate (B82759). The compound's structure consists of lead(II) chromate and lead(II) oxide. Depending on the preparation method, the ratio of these components can vary, which in turn influences the final shade of the pigment, ranging from a yellowish-orange to a deep, reddish-orange.[1][2] The most commonly accepted chemical formulas for this compound are:

These formulas represent the same compound, a mixed oxide of lead and chromium. The mineral equivalent of this compound is known as phoenicochroite.[3]

Quantitative Data

The following tables summarize the key physical and chemical properties of this compound.

Table 1: Physical Properties of this compound

| Property | Value | References |

| Appearance | Yellow to orange-yellow or red crystalline powder | [4][5] |

| Molar Mass | 546.38 g/mol | [6] |

| Density | 6.3 - 6.7 g/cm³ | [5][7] |

| Melting Point | 844 °C (decomposes) | [5][7] |

| Water Solubility | Insoluble (<0.1 g/100 mL at 19 °C) | [5][6] |

| Refractive Index | α = 2.42, β = 2.7, γ = 2.7 | [7] |

| Crystal System | Monoclinic | [3] |

Table 2: Chemical Properties and Stability of this compound

| Property | Description | References |

| Solubility | Soluble in strong acids and alkalis. | [7] |

| Stability | Stable under normal conditions.[5] Darkens with age and upon exposure to sunlight.[1] Sensitive to sulfur gases.[7] | |

| Reactivity | Reacts violently with ferric ferrocyanide.[5] As a strong oxidizing agent, it can react with reducing agents. | [8] |

| Lightfastness | Generally poor, though some modern varieties are photochemically stabilized. | [1][5] |

Experimental Protocols

The synthesis of this compound can be achieved through several methods. The following protocols provide detailed methodologies for two common laboratory-scale preparations.

Safety Precaution: All chromates and dichromates are highly toxic and carcinogenic. Lead compounds are also highly toxic. These experiments should only be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Protocol 1: Synthesis from Lead(II) Acetate (B1210297) and Potassium Dichromate

This method involves the initial precipitation of lead chromate (Chrome Yellow), which is then converted to this compound by treatment with a strong base.

Materials:

-

Lead(II) acetate [Pb(CH₃COO)₂]

-

Potassium dichromate (K₂Cr₂O₇)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Beakers

-

Stirring rod

-

Heating plate

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Filter paper

-

Drying oven

Procedure:

-

Preparation of Lead Chromate (Chrome Yellow): a. Dissolve 38 grams of lead(II) acetate in 400 mL of deionized water in a large beaker. The solution may appear cloudy.[1] b. In a separate beaker, dissolve 8 grams of potassium dichromate in 50 mL of deionized water.[1] c. Add the potassium dichromate solution to the lead acetate solution while stirring continuously. A yellow precipitate of lead chromate will form immediately.[1]

-

Conversion to this compound: a. Prepare a solution of 12 grams of sodium hydroxide in 50 mL of deionized water. Caution: The dissolution of NaOH is exothermic. b. Add the sodium hydroxide solution to the yellow lead chromate slurry.[1] c. Heat the mixture to boiling while stirring continuously. The color of the precipitate will gradually change from yellow to reddish-orange.[1] d. Continue gentle heating until no further color change is observed.[1]

-

Isolation and Purification: a. Allow the orange precipitate to settle, then decant the supernatant liquid. b. Wash the precipitate by adding a large volume of cold deionized water, allowing it to settle, and decanting the water. Repeat this washing process three times.[1] c. Transfer the precipitate to a filtration apparatus and wash with deionized water. d. Dry the collected this compound pigment in a drying oven at a low temperature (e.g., 60-80 °C) until a constant weight is achieved. e. The final product should be a fine, orange powder. Pulverize if necessary and store in a well-sealed container.[1]

Protocol 2: Direct Precipitation of Basic Lead Chromate

This protocol describes a method for the direct precipitation of basic lead chromate.

Materials:

-

Lead(II) nitrate (B79036) [Pb(NO₃)₂]

-

Sodium dichromate (Na₂Cr₂O₇)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Beakers

-

Stirring rod

-

Heating plate

-

Filtration apparatus

-

Filter paper

-

Drying oven

Procedure:

-

Solution Preparation: a. Prepare a solution of lead(II) nitrate by dissolving a calculated amount in deionized water. b. Prepare a solution of sodium dichromate in deionized water. c. Prepare a solution of sodium hydroxide in deionized water.

-

Precipitation: a. Heat the sodium dichromate solution to boiling. b. Add a few pellets of sodium hydroxide to the boiling dichromate solution to make it alkaline. c. Slowly add the lead(II) nitrate solution to the hot, alkaline dichromate solution while stirring vigorously. An orange precipitate of basic lead chromate will form.

-

Isolation and Purification: a. Allow the precipitate to cool and settle. b. Filter the precipitate using a Büchner funnel and wash thoroughly with deionized water to remove any soluble impurities. c. Dry the pigment in a drying oven at a low temperature until a constant weight is obtained.

Diagrams

The following diagram illustrates the chemical pathway for the synthesis of this compound from lead(II) acetate and potassium dichromate, as described in Protocol 1.

Caption: Synthesis pathway of this compound.

References

- 1. prepchem.com [prepchem.com]

- 2. Sciencemadness Discussion Board - Preparation of Chrome Yellow and this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Lead chromate oxide | CrO5Pb2 | CID 29078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Lead chromate oxide (Pb2(CrO4)O)|lookchem [lookchem.com]

- 6. cameo.mfa.org [cameo.mfa.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. afitch.sites.luc.edu [afitch.sites.luc.edu]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Basic Lead Chromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of basic lead chromate (B82759), a compound of significant interest in various scientific and industrial fields. This document summarizes key crystallographic data, details experimental methodologies for structure determination, and presents visual representations of its structural characteristics.

Introduction

Basic lead chromate, with the general formula PbO·PbCrO₄ or more precisely dilead(II) pentaoxochromate(VI) (Pb₂CrO₅), is a compound that has garnered attention for its pigment properties and potential applications in various materials. Understanding its crystal structure is fundamental to elucidating its physicochemical properties and unlocking its full potential. This guide focuses on the monoclinic polymorph of Pb₂CrO₅, which is isostructural with the mineral lanarkite (Pb₂O(SO₄)). Additionally, the existence of a tetragonal form, often associated with the "orange chrome" pigment, is discussed.

Crystallographic Data of Monoclinic Basic Lead Chromate (Pb₂CrO₅)

The most well-characterized polymorph of basic lead chromate is the monoclinic form. Its crystal structure has been determined through X-ray powder diffraction analysis. The key crystallographic parameters are summarized in the table below.[1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| Lattice Parameters | |

| a | 14.01 Å |

| b | 5.68 Å |

| c | 7.15 Å |

| β | 115.1° |

| Unit Cell Volume | 514.6 ų |

Atomic Structure and Coordination

Being isostructural with lanarkite (Pb₂O(SO₄)), the atomic arrangement in monoclinic Pb₂CrO₅ can be inferred. The structure consists of layers of [Pb₂O]²⁺ cations and tetrahedral [CrO₄]²⁻ anions.

The lead atoms exhibit two distinct coordination environments. One lead atom is coordinated to four oxygen atoms in a square pyramidal geometry, forming part of the [Pb₂O]²⁺ sheets. The other lead atom is coordinated to oxygen atoms from both the oxide and chromate groups. The chromium atom is tetrahedrally coordinated to four oxygen atoms, forming the chromate anion.

The Tetragonal Polymorph of Basic Lead Chromate

A tetragonal form of basic lead chromate is known, particularly in the context of "orange chrome" pigments.[2] While its existence is established, detailed crystallographic data, such as precise lattice parameters and atomic coordinates, are not as readily available in the scientific literature as for the monoclinic form. It is understood to be a basic lead chromate, likely with a composition of Pb₂CrO₅, but with a different crystal packing. Further research is required to fully characterize the crystal structure of this tetragonal polymorph.

Experimental Protocols

The determination of the crystal structure of monoclinic Pb₂CrO₅ was primarily achieved through X-ray powder diffraction (XRPD). The general methodology is outlined below.

Synthesis of Dilead(II) Pentaoxochromate(VI)

A common method for the synthesis of Pb₂CrO₅ is through a solid-state reaction involving the direct fusion of lead(II) oxide (PbO) and lead(II) chromate (PbCrO₄).[1]

Workflow for the Synthesis of Pb₂CrO₅:

Caption: Synthesis of Pb₂CrO₅ via solid-state reaction.

X-ray Powder Diffraction (XRPD) Data Collection and Analysis

The crystalline powder of the synthesized basic lead chromate is analyzed using an X-ray diffractometer.

Experimental Workflow for XRPD Analysis:

Caption: Workflow for crystal structure determination using XRPD.

The positions of the diffraction peaks (2θ values) are used to determine the unit cell parameters through a process called indexing. The intensities of the peaks are then used in conjunction with structural models, often aided by computational methods, to refine the atomic positions within the unit cell.[1]

Structural Relationships

The relationship between the chemical composition and the resulting crystal structure is crucial. For basic lead chromate, the presence of lead(II) oxide in addition to lead(II) chromate leads to a distinct crystal structure compared to the simple lead chromate (PbCrO₄).

Logical Relationship between Composition and Structure:

Caption: Compositional influence on the crystal structure.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of basic lead chromate, focusing on the well-characterized monoclinic polymorph (Pb₂CrO₅) and acknowledging the existence of a tetragonal form. The provided crystallographic data, experimental methodologies, and structural relationship diagrams offer a foundational understanding for researchers and scientists. Further single-crystal X-ray diffraction studies would be invaluable for refining the atomic coordinates of the monoclinic phase and for fully elucidating the structure of the tetragonal polymorph.

References

A Technical Guide to the Synthesis of Lead(II) Chromate Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of lead(II) chromate (B82759) (PbCrO₄) nanoparticles. The document details various synthesis methodologies, experimental protocols, and the influence of key parameters on the physicochemical properties of the resulting nanoparticles. All quantitative data is summarized in structured tables for comparative analysis, and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

Lead(II) chromate, a compound known for its vibrant yellow pigment, has garnered significant interest in the field of nanotechnology due to its unique optical and electronic properties. As nanoparticles, PbCrO₄ exhibits quantum confinement effects, leading to size-dependent characteristics that are advantageous for various applications, including catalysis, sensing, and optoelectronic devices. The synthesis of lead(II) chromate nanoparticles with controlled size, morphology, and crystallinity is crucial for harnessing their full potential. This guide explores the core methodologies for the synthesis of these nanoparticles, providing detailed protocols and comparative data to aid researchers in their development efforts.

Synthesis Methodologies

Several methods have been successfully employed for the synthesis of lead(II) chromate nanoparticles. The choice of method significantly influences the morphology, size distribution, and crystalline structure of the final product. The most common techniques include chemical co-precipitation, microemulsion, sonochemical, and hydrothermal synthesis.

Chemical Co-precipitation

Chemical co-precipitation is a widely used, straightforward, and cost-effective method for synthesizing lead(II) chromate nanoparticles. This technique involves the mixing of aqueous solutions of a soluble lead salt and a soluble chromate salt, leading to the precipitation of insoluble lead(II) chromate.

Experimental Protocol:

-

Precursor Solution Preparation:

-

Prepare a 0.1 M solution of lead(II) chloride (PbCl₂) by dissolving the appropriate amount in deionized water.

-

Prepare a 0.1 M solution of potassium chromate (K₂CrO₄) by dissolving the appropriate amount in deionized water.

-

-

Precipitation:

-

Under constant magnetic stirring, add the potassium chromate solution dropwise to the lead(II) chloride solution at room temperature.

-

A yellow precipitate of lead(II) chromate will form immediately.

-

Continue stirring for a predetermined period (e.g., 1-2 hours) to ensure a complete reaction and uniform particle growth.

-

-

Purification:

-

Separate the precipitate from the solution by centrifugation or filtration.

-

Wash the collected nanoparticles multiple times with deionized water to remove unreacted ions and byproducts.

-

Perform a final wash with ethanol (B145695) to aid in the removal of water and prevent agglomeration.

-

-

Drying:

-

Dry the purified nanoparticles in an oven at a controlled temperature (e.g., 60-80 °C) for several hours to obtain a fine powder.

-

Logical Relationship: Co-precipitation Synthesis

Caption: Workflow for the co-precipitation synthesis of PbCrO₄ nanoparticles.

Microemulsion Synthesis

The microemulsion method offers excellent control over nanoparticle size and morphology by utilizing the nano-sized water droplets of a water-in-oil microemulsion as nanoreactors.

Experimental Protocol:

-

Microemulsion Preparation:

-

Prepare a water-in-oil microemulsion by mixing a surfactant (e.g., Triton X-100), a co-surfactant (e.g., n-pentanol), an oil phase (e.g., cyclohexane), and an aqueous phase.

-

Prepare two separate microemulsion systems. In the first, the aqueous phase will contain a soluble lead salt (e.g., lead(II) nitrate). In the second, the aqueous phase will contain a soluble chromate salt (e.g., potassium chromate). The water-to-surfactant molar ratio (ω) is a critical parameter for controlling the size of the water droplets and, consequently, the nanoparticles.

-

-

Reaction:

-

Mix the two microemulsions under vigorous stirring. The collision and coalescence of the water droplets will initiate the precipitation of lead(II) chromate within the confined space of the micelles.

-

-

Purification:

-

Break the microemulsion by adding a suitable solvent like acetone (B3395972) or ethanol, which causes the nanoparticles to precipitate.

-

Separate the nanoparticles by centrifugation.

-

Wash the product repeatedly with ethanol and water to remove the surfactant and other residues.

-

-

Drying:

-

Dry the purified nanoparticles under vacuum or in a low-temperature oven.

-

Experimental Workflow: Microemulsion Synthesis

Caption: Workflow for the microemulsion synthesis of PbCrO₄ nanoparticles.

Sonochemical Synthesis

The sonochemical method utilizes high-intensity ultrasound to induce acoustic cavitation in a solution, creating localized hot spots with extremely high temperatures and pressures. These conditions facilitate the formation of nanoparticles.

Experimental Protocol:

-

Precursor Solution:

-

Prepare an aqueous solution containing lead(II) acetate (B1210297) (Pb(CH₃COO)₂) and potassium dichromate (K₂Cr₂O₇).

-

A complexing agent, such as nitrilotriacetic acid (H₃NTA), can be added to control the morphology of the final product.

-

Adjust the pH of the solution as it significantly influences the nanoparticle shape.

-

-

Sonication:

-

Immerse an ultrasonic probe into the solution.

-

Apply high-intensity ultrasound (e.g., 20 kHz) for a specific duration (e.g., 30-60 minutes). The power of the ultrasound is a critical parameter.

-

-

Purification:

-

Collect the resulting precipitate by centrifugation.

-

Wash the product thoroughly with deionized water and ethanol.

-

-

Drying:

-

Dry the nanoparticles in an oven at a moderate temperature.

-

Logical Relationship: Sonochemical Synthesis

Caption: Workflow for the sonochemical synthesis of PbCrO₄ nanoparticles.

Hydrothermal Synthesis

The hydrothermal method involves a chemical reaction in an aqueous solution above the boiling point of water in a sealed vessel called an autoclave. The elevated temperature and pressure facilitate the crystallization of nanoparticles.

Experimental Protocol:

-

Precursor Solution:

-

Prepare an aqueous solution of a soluble lead salt (e.g., lead(II) nitrate) and a soluble chromate salt (e.g., potassium chromate).

-

A surfactant, such as polyvinylpyrrolidone (B124986) (PVP), can be added to control the morphology.

-

Adjust the pH of the solution.

-

-

Hydrothermal Reaction:

-

Transfer the solution to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it in an oven to a specific temperature (e.g., 120-180 °C) for a defined period (e.g., 12-24 hours).

-

-

Purification:

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the product with deionized water and ethanol.

-

-

Drying:

-

Dry the final product in an oven.

-

Experimental Workflow: Hydrothermal Synthesis

Caption: Workflow for the hydrothermal synthesis of PbCrO₄ nanoparticles.

Data Presentation

The following tables summarize the quantitative data obtained from the synthesis of lead(II) chromate nanoparticles using different methods.

Table 1: Comparison of Synthesis Methods and Resulting Nanoparticle Properties

| Synthesis Method | Precursors | Surfactant/Additive | Typical Size | Morphology |

| Chemical Co-precipitation | PbCl₂, K₂CrO₄ | None | ~70 nm[1][2] | Tetrahedral[1][2] |

| Chemical Co-precipitation | Pb(NO₃)₂, K₂CrO₄ | Tween-80 | 38-52 nm[3] | Nanorods[3] |

| Microemulsion | Pb(NO₃)₂, K₂CrO₄ | Triton X-100 | 28-55 nm (diameter)[4] | Nanorods[4] |

| Sonochemical | Pb(CH₃COO)₂, K₂Cr₂O₇ | H₃NTA | Varies with pH | Varies (e.g., microcubes) |

| Hydrothermal | Pb(NO₃)₂, K₂CrO₄ | PVP | Varies | Nanorods[5] |

Table 2: Physical Properties of Synthesized Lead(II) Chromate Nanoparticles

| Property | Value | Synthesis Method | Reference |

| Average Crystallite Size | 70.423 nm | Chemical Co-precipitation | [6] |

| Band Gap | 4.4 eV | Chemical Co-precipitation | [1] |

Characterization Techniques

A suite of analytical techniques is essential for the comprehensive characterization of the synthesized lead(II) chromate nanoparticles.

-

X-ray Diffraction (XRD): Used to determine the crystalline structure, phase purity, and average crystallite size of the nanoparticles.

-

Scanning Electron Microscopy (SEM): Provides information on the morphology, size, and surface features of the nanoparticles.

-

Transmission Electron Microscopy (TEM): Offers high-resolution imaging of the nanoparticles, revealing details about their size, shape, and internal structure.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the functional groups present on the surface of the nanoparticles and to confirm the formation of lead chromate.

-

UV-Visible Spectroscopy (UV-Vis): Employed to determine the optical properties of the nanoparticles, including their band gap energy.

Conclusion

The synthesis of lead(II) chromate nanoparticles can be achieved through various methods, each offering distinct advantages in controlling the final product's characteristics. The chemical co-precipitation method is simple and effective for producing tetrahedral nanoparticles. For finer control over size and to produce nanorods, the microemulsion and hydrothermal methods, often in the presence of surfactants, are more suitable. The sonochemical approach provides a rapid synthesis route with the ability to tune morphology through process parameters like pH. The choice of the optimal synthesis strategy will depend on the desired nanoparticle properties and the specific requirements of the intended application. This guide provides the foundational knowledge and detailed protocols to assist researchers in the successful synthesis and characterization of lead(II) chromate nanoparticles for their scientific and developmental pursuits.

References

- 1. Synthesis And Characterization Of Lead Chromate Nanoparticles, IJSR - International Journal of Scientific Research(IJSR), IJSR | World Wide Journals [worldwidejournals.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 5. researchgate.net [researchgate.net]

- 6. worldwidejournals.com [worldwidejournals.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Dilead(II) Chromate(VI) Oxide (Pb₂CrO₅)

This technical guide provides a comprehensive overview of the core physical and chemical properties of dilead(II) chromate(VI) oxide, commonly known as Pb₂CrO₅ or chrome red. The information is curated for researchers, scientists, and professionals in drug development who may encounter this compound. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key characterization and synthesis techniques are provided.

Core Physical and Chemical Properties

Dilead(II) chromate(VI) oxide is an inorganic compound that has been historically used as a pigment.[1] Its properties are largely defined by the presence of lead and hexavalent chromium, both of which contribute to its toxicity.[2][3]

General Properties

| Property | Value | Source |

| Molecular Formula | Pb₂CrO₅ | [2] |

| IUPAC Name | dioxido(dioxo)chromium;lead(2+);oxolead | [2] |

| Synonyms | Lead chromate (B82759) oxide, Chrome orange, Chrome red, Dilead chromate oxide, C.I. Pigment Orange 21 | [2] |

| CAS Number | 18454-12-1 | [2] |

| Appearance | Red to orange crystalline powder | [2][4] |

Quantitative Physical and Chemical Data

| Property | Value | Unit | Source |

| Molecular Weight | 547.87 | g/mol | [2] |

| Melting Point | 920 | °C | [2] |

| Density | 6.63 | g/cm³ | [2] |

| Solubility | Insoluble in water. | - | [2][5] |

| Direct Band Gap | 2.25 | eV | [6] |

| Heat Capacity (Cₚ) at 300-700 K | 194.55 + 76.09 × 10⁻³ T - 4.64 × 10⁶ T⁻² | J K⁻¹ mol⁻¹ | [7][8] |

| Gibbs Free Energy of Formation (ΔfG°m) at 859-1021 K | -1161.3 + 0.4059(T/K) | kJ·mol⁻¹ | [1] |

Crystal Structure

Pb₂CrO₅ crystallizes in a monoclinic system.[9][10] It is found naturally as the mineral phoenicochroite.[1] The crystal structure consists of isolated tetrahedral CrO₄²⁻ ions surrounded by Pb(PbO)n²⁺ units.[10]

Crystallographic Data

| Parameter | Value | Source |

| Crystal System | Monoclinic | [9][10] |

| Space Group | C 1 2/m 1 | [9] |

| Lattice Parameters | a = 14.01 Å, b = 5.68 Å, c = 7.15 Å | [9] |

| α = 90°, β = 115.1°, γ = 90° | [9] |

Chemical Reactivity and Stability

Pb₂CrO₅ is stable under recommended storage conditions.[2] When heated to decomposition, it emits highly toxic fumes of lead.[2] As it contains chromium in the +6 oxidation state (hexavalent chromium), it is a strong oxidizing agent and may react with reducing agents.[3] It is also known to be incompatible with strong acids and bases.[3][4]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of Pb₂CrO₅ are crucial for reproducible research.

Synthesis Protocols

Several methods have been reported for the synthesis of Pb₂CrO₅. The choice of method can influence the resulting particle size and morphology.[1][11]

Protocol 1: Facile Room Temperature Precipitation [11][12]

This method allows for the selective synthesis of Pb₂CrO₅ nanocrystallites at room temperature.

-

Precursor Preparation : Prepare aqueous solutions of lead(II) acetate (B1210297) (Pb(Ac)₂) and potassium chromate (K₂CrO₄) of desired molar concentrations.

-

Reaction : Mix the precursor solutions at room temperature with vigorous stirring.

-

pH and Molar Ratio Control : The formation of Pb₂CrO₅ over other lead chromate phases (like PbCrO₄) is critically dependent on the pH of the solution and the molar ratio of Pb(Ac)₂ to K₂CrO₄. A basic solution favors the formation of Pb₂CrO₅.[1][2] Adjust the pH using a base such as sodium hydroxide (B78521) (NaOH).

-

Precipitation : The Pb₂CrO₅ product will precipitate out of the solution.

-

Washing and Drying : The precipitate should be washed several times with deionized water to remove any unreacted precursors and by-products.

-

Drying : Dry the final product in an oven at a suitable temperature (e.g., 80-110 °C) overnight.

Protocol 2: Microwave-Assisted Ionic Liquid (MAIL) Method [1]

This method can produce bundle and rod-like nanocrystals of Pb₂CrO₅ rapidly.

-

Reactant Mixture : Combine lead(II) acetate and potassium dichromate in a suitable ionic liquid medium.

-

Microwave Irradiation : Heat the mixture using microwave radiation at a controlled temperature (e.g., 90 °C) for a short duration (e.g., 10 minutes). The presence of a basic substance like NaOH is required to form the monoclinic Pb₂CrO₅ phase.

-

Isolation and Cleaning : After the reaction, isolate the nanocrystals from the ionic liquid. This may involve centrifugation and washing with appropriate solvents like ethanol (B145695) and water.

-

Drying : Dry the purified nanocrystals under vacuum.

Characterization Protocols

Protocol 1: X-ray Diffraction (XRD) for Crystal Structure Analysis [10][11]

-

Sample Preparation : Prepare a finely ground powder of the synthesized Pb₂CrO₅. Mount the powder onto a sample holder.

-

Data Acquisition : Place the sample in an X-ray diffractometer. Collect the diffraction pattern over a suitable 2θ range (e.g., 10-80 degrees) using a common X-ray source (e.g., Cu Kα radiation).

-

Data Analysis : Analyze the resulting diffractogram to identify the crystal phase by comparing peak positions and intensities to standard diffraction patterns (e.g., from the Crystallography Open Database, COD Number 4031247).[9] Determine lattice parameters using appropriate software.

Protocol 2: UV-Visible Spectroscopy for Optical Property Analysis [6][11]

-

Sample Preparation : For diffuse reflectance spectroscopy (DRS), place the dry powder sample in a sample holder.

-

Data Acquisition : Use a UV-Vis spectrophotometer equipped with an integrating sphere to measure the diffuse reflectance of the sample over a wavelength range (e.g., 300-800 nm).

-

Data Analysis : Convert the reflectance data to absorbance using the Kubelka-Munk function. The optical band gap can be determined by plotting (αhν)² versus photon energy (hν) and extrapolating the linear portion of the curve to the energy axis. Pb₂CrO₅ shows visible light activity up to approximately 550 nm.[10]

Visualized Workflows and Relationships

Diagrams created using the DOT language provide clear visual representations of experimental and logical flows.

Caption: General workflow for the precipitation synthesis of Pb₂CrO₅.

Caption: Workflow for the physical and chemical characterization of Pb₂CrO₅.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Lead chromate oxide | CrO5Pb2 | CID 29078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lead(II) chromate - Sciencemadness Wiki [sciencemadness.org]

- 4. Lead chromate oxide | 11119-70-3 [chemicalbook.com]

- 5. Lead chromate oxide (Pb2(CrO4)O)|lookchem [lookchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pb2 (Cr O5) | CrPb2 | CID 139094364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Historical Use of Chrome Orange Pigment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Chrome Orange, a historically significant inorganic pigment. It covers the pigment's chemical properties, synthesis methodologies from the 19th century, and its degradation pathways. The information is intended for a scientific audience, with a focus on quantitative data and reproducible experimental procedures.

Introduction

This compound, a basic lead(II) chromate (B82759), was a significant addition to the artist's palette following its synthesis in 1809.[1][2] It belongs to a family of lead chromate pigments that offered vibrant, opaque colors, ranging from pale yellow to deep red. The discovery of the element chromium in 1797 by French chemist Louis Nicolas Vauquelin paved the way for the development of these pigments.[3][4][5] Vauquelin's work, published in 1809, detailed the preparation of lead chromates, which quickly gained popularity among artists, including the Impressionists.[2][5] However, due to the high toxicity of lead and hexavalent chromium, and the pigment's tendency to darken over time, its production has ceased, and it is now considered obsolete.[2]

Physicochemical Properties

This compound is characterized by its excellent hiding power and vibrant color, which can range from a light orange to a deeper, reddish-orange.[2] The specific hue is largely dependent on the particle size and the ratio of lead oxide to lead chromate in its composition.[6] Deeper shades are associated with more rectangular crystalline particles, while lighter, yellower shades have finer particles.[7]

Table 1: Quantitative Properties of this compound Pigment

| Property | Value | Source(s) |

| Chemical Formula | Pb₂CrO₅ or PbO·PbCrO₄ | [3][6] |

| C.I. Name | Pigment Orange 21 (PO 21) | [3] |

| C.I. Number | 77601 | [3] |

| Density | 6.3 - 6.7 g/mL | [6] |

| Melting Point | 844 °C | [6][8] |

| Mohs Hardness | 2.5 | [6] |

| Refractive Index | α = 2.42, β = 2.7, γ = 2.7 | [6][7] |

| Crystal System | Monoclinic | [7] |

| Solubility | Insoluble in water; Soluble in strong acids and alkalis. | [6][8] |

| Lightfastness | Generally poor; can darken with age. Some formulations rated 5-6. | [3][7][8] |

| Heat Resistance | ~150 °C | [8] |

Historical Synthesis Protocols

The synthesis of this compound historically involved the chemical manipulation of lead chromate (Chrome Yellow). The key principle is the treatment of the neutral lead chromate with a strong alkali, which introduces lead oxide into the structure, shifting the color from yellow to orange.[3] The pH of the reaction is a critical control parameter.[1]

Key Reagents

-

Lead(II) salt (e.g., Lead(II) acetate (B1210297) or Lead(II) nitrate)

-

Chromate source (e.g., Potassium chromate or Potassium dichromate)

-

Alkali (e.g., Sodium hydroxide (B78521) or Potassium hydroxide)

Experimental Protocol: Alkaline Treatment of Lead Chromate

This protocol is based on common historical methods for converting Chrome Yellow to this compound.[6][9][10]

Objective: To synthesize this compound by treating a pre-formed Lead(II) Chromate precipitate with a hot alkaline solution.

Materials:

-

Lead(II) Chromate (PbCrO₄), finely powdered

-

Sodium Hydroxide (NaOH), solid pellets or concentrated solution

-

Deionized water

-

Beakers

-

Stirring rod

-

Heat source (hot plate)

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Drying oven

Procedure:

-

Prepare a Slurry: Create a slurry of finely powdered Lead(II) Chromate in a beaker with a minimal amount of deionized water. The slurry should be thin enough to be stirred rapidly.

-

Heating: Gently heat the slurry to boiling while stirring continuously.

-

Alkaline Addition: Once the slurry is boiling, carefully add a strong alkali, such as solid sodium hydroxide, to the mixture. The amount of NaOH should be approximately equal in volume to the amount of PbCrO₄ used. Caution: The reaction can be vigorous. Add the alkali slowly in small portions.

-

Color Change: A distinct color change from yellow to orange should be observed almost immediately upon the addition of the alkali. Continue stirring for several minutes to ensure the reaction is complete.

-

Quenching: Decant the hot mixture into a larger volume of cold deionized water to stop the reaction.

-

Filtration and Washing: Filter the resulting orange precipitate using a Büchner funnel. Wash the pigment liberally with cold deionized water to remove any unreacted alkali and soluble salts.

-

Drying: Dry the filtered pigment in an oven at a low temperature (e.g., 80-100 °C) until all moisture is removed.

-

Grinding: Once dry, the pigment can be gently ground to achieve a fine, uniform powder. The orange coloration often becomes more apparent after grinding.[9]

Chemical Pathways and Relationships

The production and degradation of this compound are governed by specific chemical transformations. The relationships between the various lead chromate pigments and the pathway of the pigment's eventual degradation are visualized below.

Synthesis and Pigment Relationships

The color of lead chromate pigments is determined by their chemical composition and crystal structure. Chrome Yellow (PbCrO₄) is the precursor to this compound. The addition of an alkali introduces lead oxide, forming basic lead chromate (Pb₂CrO₅). Further variations, such as co-precipitation with lead sulfate (B86663) (PbSO₄), were used to create paler yellow hues.[11]

Caption: Relationship between different lead chromate pigments.

Experimental Workflow for Historical Synthesis

The following diagram outlines the key steps in the historical laboratory synthesis of this compound from its chemical precursors.

Caption: Experimental workflow for this compound synthesis.

Chemical Degradation Pathway

The primary degradation pathway for this compound, and its yellow counterparts, is the reduction of hexavalent chromium (Cr(VI)) to trivalent chromium (Cr(III)). This process is often photo-induced and leads to a noticeable darkening of the pigment, as the brilliant orange is replaced by the dull green of chromium(III) oxide. The presence of sulfur compounds in the atmosphere can also contribute to darkening by forming black lead sulfide.

Caption: Degradation pathway of this compound pigment.

Safety and Handling

All lead chromate pigments are highly toxic and carcinogenic.[6] They contain both lead, a potent neurotoxin, and hexavalent chromium, a known carcinogen. Historical sources often lack the safety warnings common today, but modern researchers must handle these materials with extreme caution. This includes using appropriate personal protective equipment (PPE) such as gloves, safety goggles, and respiratory protection to avoid inhalation of the dry powder pigment.[7][9] All synthesis and handling should be performed in a well-ventilated fume hood. Disposal must follow hazardous waste regulations for heavy metals.[9]

Conclusion

This compound represents a fascinating chapter in the history of synthetic pigments. Its brilliant color and opacity made it a valuable tool for 19th-century artists, but its inherent instability and high toxicity have led to its replacement by more stable and safer modern pigments. The study of its historical synthesis methods and degradation pathways provides valuable insights for art conservation, materials science, and the study of environmental toxicology.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. webexhibits.org [webexhibits.org]

- 3. This compound - ColourLex [colourlex.com]

- 4. henghaocolor.com [henghaocolor.com]

- 5. Pigments through the Ages - History - Chrome yellow [webexhibits.org]

- 6. cameo.mfa.org [cameo.mfa.org]

- 7. webexhibits.org [webexhibits.org]

- 8. chembk.com [chembk.com]

- 9. Basic lead chromate - Sciencemadness Wiki [sciencemadness.org]

- 10. m.youtube.com [m.youtube.com]

- 11. toxicslink.org [toxicslink.org]

The Environmental Legacy of Lead-Based Pigments: A Technical Guide

An In-depth Examination of the Environmental Fate, Toxicological Impact, and Remediation of Lead from Paint

This technical guide provides a comprehensive overview of the environmental impact of lead-based pigments, intended for researchers, scientists, and professionals in drug development. It delves into the history of their use, the pathways of environmental contamination, the molecular mechanisms of lead toxicity, and the analytical and remediation strategies to address this persistent environmental challenge.

Introduction: The Enduring Hazard of Lead-Based Pigments

Lead-based pigments, such as lead(II) carbonate (white lead) and lead(II) chromate (B82759) (chrome yellow), were historically prized in paints for their durability, opacity, and ability to accelerate drying.[1] Despite their widespread use being phased out in many countries, the legacy of lead paint persists as a significant environmental and public health concern.[1][2] Deteriorating lead-based paint on older buildings and structures is a primary source of lead contamination in soil, dust, and water, creating exposure pathways for humans and wildlife.[2][3]

Lead is a potent neurotoxin with no known safe level of exposure.[4] Its persistence in the environment and its ability to bioaccumulate and biomagnify in food chains pose a long-term threat to ecosystems and human health, particularly to the neurodevelopment of children.[4][5] This guide will explore the scientific underpinnings of this environmental issue, from the molecular interactions of lead within biological systems to the large-scale remediation of contaminated sites.

Environmental Fate and Transport of Lead from Paint

The journey of lead from a painted surface into the environment is a multi-stage process involving physical and chemical transformations.

-

Weathering and Degradation: Lead-based paint on exterior surfaces deteriorates over time due to exposure to sunlight, moisture, and temperature fluctuations. This causes the paint to chip, flake, and chalk, releasing lead-containing particles into the surrounding environment.[2]

-

Deposition in Soil and Dust: These lead-laden particles settle onto nearby soil and can be ground into finer dust.[2] Soil adjacent to older buildings with lead-based paint can have lead concentrations exceeding 10,000 micrograms per gram of soil.[6]

-

Leaching into Water Systems: While lead compounds in paint are generally of low solubility, acidic conditions in soil and water can promote the leaching of lead ions.[7][8] This can lead to the contamination of groundwater and surface water bodies. However, most lead contamination in drinking water is attributed to the corrosion of lead-containing plumbing materials rather than direct leaching from painted surfaces.[9][10]

Quantitative Data on Lead Contamination from Paint

The following tables summarize quantitative data on lead concentrations in various environmental media due to the degradation of lead-based paint and the effectiveness of different remediation strategies.

Table 1: Lead Concentrations in Residential Soil and Dust from Lead-Based Paint

| Environmental Medium | Lead Concentration Range | Mean Lead Concentration | Regulatory Guideline/Action Level | Reference(s) |

| Residential Soil (near foundations of pre-1978 homes) | 124 - 14,721 mg/kg | 649 - 4,073 mg/kg | 400 mg/kg (US EPA) | [2][11] |

| Residential Soil (along streets) | - | 150 mg/kg | 400 mg/kg (US EPA) | [2] |

| Indoor Dust (Floors) | - | 183.14 µg/ft² | 5 µg/ft² (US EPA, post-abatement) | [1][3] |

| Indoor Dust (Windowsills) | - | 221.85 µg/ft² | 40 µg/ft² (US EPA, post-abatement) | [1][3] |

| Indoor Dust (Window wells) | - | 11,670.9 µg/ft² | 100 µg/ft² (US EPA, post-abatement) | [1][3] |

Table 2: Leachable Lead from Paint Waste and Remediation Effectiveness

| Sample/Treatment | Leachable Lead Concentration (TCLP) | Remediation Efficiency | Reference(s) |

| Lead-Based Paint (35,700 mg/kg total lead) | 205 - 212 mg/L | - | [7] |

| Lead-Based Paint (96,600 mg/kg total lead) | 519 - 587 mg/L | - | [7] |

| Paint Removal Waste (Iron-based abrasive) | < 5.0 mg/L (in 48 of 51 samples) | - | [12] |

| Phytoremediation (Indian Mustard) | - | 12% - 15% lead uptake from soil | [13] |

| Phytoremediation (Neyraudia reynaudiana) | - | Up to 79.45% transfer from roots to shoots | [14] |

Table 3: Bioaccumulation of Lead in Earthworms from Contaminated Soil

| Soil Lead Concentration | Earthworm Lead Concentration | Bioaccumulation Factor (BAF) | Reference(s) |

| 3 mg/kg | 0.16 - 0.32 µg/g | - | [15] |

| 53 mg/kg | 17.54 - 25.50 µg/g | - | [15] |

| 103 mg/kg | 44.76 - 66.33 µg/g | - | [15] |

| Various | - | 0.01 - 22.05 (dry wt. soil/dry wt. worm) | [5] |

Toxicological Impact of Lead

Lead's toxicity stems from its ability to mimic and interfere with the function of essential divalent cations, particularly calcium (Ca²⁺) and zinc (Zn²⁺).[16] This interference disrupts a wide range of cellular processes, with the central nervous system being particularly vulnerable.[4]

Molecular Mechanisms of Neurotoxicity

Lead exerts its neurotoxic effects through multiple pathways:

-

Disruption of Neurotransmitter Systems: Lead interferes with the release of neurotransmitters, including glutamate (B1630785) and GABA, by affecting synaptosomal proteins and voltage-gated calcium channels.[17] It also inhibits the N-methyl-D-aspartate (NMDA) receptor, which is crucial for learning and memory.[18]

-

Interference with Second Messenger Systems: Lead can substitute for calcium in activating protein kinase C (PKC) at picomolar concentrations, leading to aberrant signaling cascades.[19] It also affects calmodulin, a key calcium-binding protein involved in numerous cellular functions.[19]

-

Induction of Oxidative Stress: Lead promotes the generation of reactive oxygen species (ROS), leading to lipid peroxidation, DNA damage, and depletion of endogenous antioxidants like glutathione.

-

Mitochondrial Dysfunction: Lead can accumulate in mitochondria, impairing cellular respiration and ATP production.[17]

-

Apoptosis: By disrupting cellular homeostasis, lead can trigger programmed cell death, or apoptosis, in neurons and glial cells.

References

- 1. epa.gov [epa.gov]

- 2. Making sure you're not a bot! [nicholas.duke.edu]

- 3. Blood Lead Levels in Relation to Paint and Dust Lead Levels: The Lead-Safe Cambridge Program - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neurotoxic Effects and Biomarkers of Lead Exposure: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioavailability and Ecotoxicity of Lead in Soil: Implications for Setting Ecological Soil Quality Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 6. defiance.edu [defiance.edu]

- 7. researchgate.net [researchgate.net]

- 8. The leaching of lead from lead-based paint in landfill environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. irp.cdn-website.com [irp.cdn-website.com]

- 10. The pervasive threat of lead (Pb) in drinking water: Unmasking and pursuing scientific factors that govern lead release - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Lead in paint-contaminated residential soils with varying physicochemical properties from three large US cities: assessment of geochemical forms and recommendations on amendments for immobilization [frontiersin.org]

- 12. utrc2.org [utrc2.org]

- 13. irjet.net [irjet.net]

- 14. mdpi.com [mdpi.com]

- 15. jhsss.sums.ac.ir [jhsss.sums.ac.ir]

- 16. agilent.com [agilent.com]

- 17. MOLECULAR MECHANISMS OF LEAD NEUROTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vitro Effects of Lead on Gene Expression in Neural Stem Cells and Associations between Up-regulated Genes and Cognitive Scores in Children - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

A Technical Guide to the Solubility of Basic Lead Chromate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Basic lead chromate (B82759), often referred to as Chrome Red or Orange, is an inorganic pigment with the general formula PbO·PbCrO₄. Its distinct color and properties have historically led to its use in paints and coatings. However, due to the presence of both lead and hexavalent chromium, its application is now highly regulated due to significant health and environmental concerns. For researchers in fields ranging from environmental science to toxicology and materials science, a thorough understanding of its solubility characteristics in various media is critical for assessing its bioavailability, environmental fate, and potential for remediation.

This technical guide provides a comprehensive overview of the solubility of basic lead chromate. It consolidates available quantitative data, outlines detailed experimental methodologies for solubility determination, and presents visual diagrams of key chemical processes to facilitate a deeper understanding. While specific quantitative solubility data for basic lead chromate is limited, data for the closely related neutral lead(II) chromate (PbCrO₄) is provided for comparative analysis, as it shares a similar insolubility profile in aqueous solutions.

Solubility Data

Basic lead chromate is characterized by its very low solubility in water but demonstrates solubility in strong acids and alkalis.[1] The dissolution in alkaline solutions is attributed to the formation of plumbite complexes, while acids react with the oxide and chromate components.[2][3]

For reference and comparison, the following table summarizes the quantitative solubility data for neutral lead(II) chromate (PbCrO₄).

Table 1: Quantitative Solubility of Lead(II) Chromate (PbCrO₄) in Various Solvents

| Solvent | Temperature | Solubility | Reference(s) |

| Water | 20 °C | 0.17 mg/L (1.7 x 10⁻⁴ g/L) | [4] |

| Water | 25 °C | 0.058 mg/L (5.8 x 10⁻⁵ g/L) | [4] |

| Water | 19 °C | < 0.1 g / 100 mL | [5][6] |

| Water | 20 °C | 1.72 x 10⁻⁷ g / 100 mL | [2] |

| Acetic Acid | Not Specified | Insoluble | [4][6] |

| Ammonia | Not Specified | Insoluble | [4][6] |

| Dilute Nitric Acid | Not Specified | Soluble | [4][7] |

| Fixed Alkali Hydroxides (e.g., NaOH) | Not Specified | Soluble | [4][7] |

Note: The significant variance in reported water solubility values may be attributable to differences in experimental methods, pH, and the polymorphic form of the lead chromate tested.

Experimental Protocols for Solubility Determination

Determining the solubility of a sparingly soluble compound like basic lead chromate requires precise and sensitive analytical techniques. The following protocol describes a generalized method adaptable for various solvents, combining gravimetric principles with modern spectroscopic analysis for accurate quantification.

Objective

To determine the equilibrium concentration of basic lead chromate in a specified solvent at a constant temperature.

Materials and Apparatus

-

Analyte: High-purity basic lead chromate.

-

Solvents: Deionized water, standardized solutions of nitric acid and sodium hydroxide.

-

Apparatus:

-

Temperature-controlled orbital shaker or water bath.

-

Borosilicate glass flasks with stoppers.

-

Syringe filters (0.22 µm pore size, solvent-compatible).

-

Inductively Coupled Plasma Mass Spectrometer (ICP-MS) or Atomic Absorption Spectrometer (AAS).[8]

-

pH meter.

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

Microwave digester (for sample preparation).[9]

-

Methodology

-

Saturation: An excess amount of solid basic lead chromate is added to a series of flasks containing the chosen solvent. This ensures that a saturated solution in equilibrium with the solid phase is achieved.

-

Equilibration: The flasks are sealed and placed in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). The mixture is agitated for an extended period (e.g., 48-72 hours) to ensure equilibrium is reached. Preliminary kinetic studies can determine the minimum time required.

-

Phase Separation: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and immediately filtered through a 0.22 µm syringe filter to remove all suspended solid particles. This step is critical to prevent overestimation of solubility.

-

Sample Preparation for Analysis:

-

An accurate volume of the clear filtrate is transferred to a volumetric flask.

-

The sample is acidified using trace-metal grade nitric acid.[9] For analysis by ICP-MS or AAS, samples are typically digested in concentrated acid (e.g., using a microwave digester) to ensure all dissolved species are in a simple ionic form and to eliminate matrix effects.[8][9]

-

-

Quantitative Analysis:

-

The concentration of dissolved lead (Pb) or chromium (Cr) in the prepared sample is determined using ICP-MS or AAS.[8]

-

The instrument is calibrated using a series of certified standards of known concentration to generate a calibration curve.

-

-

Calculation of Solubility:

-

The instrumental reading provides the concentration of Pb²⁺ or CrO₄²⁻ ions in the saturated solution.

-

This concentration is then used to calculate the mass solubility (e.g., in g/L) of the basic lead chromate compound, accounting for its stoichiometry.

-

Visualizations: Workflows and Equilibria

Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Workflow for determining the solubility of basic lead chromate.

Chemical Dissolution Pathways

The solubility of basic lead chromate is highly dependent on the pH of the solvent. The diagram below outlines the primary dissolution equilibria in different chemical environments.

Caption: Dissolution equilibria of basic lead chromate in different solvents.

References

- 1. cameo.mfa.org [cameo.mfa.org]

- 2. Lead(II) chromate - Wikipedia [en.wikipedia.org]

- 3. Basic lead chromate - Sciencemadness Wiki [sciencemadness.org]

- 4. Lead Chromate | PbCrO4 | CID 24460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Lead chromate | 7758-97-6 [chemicalbook.com]

- 7. Lead Chromate(VI) [drugfuture.com]

- 8. Assessing Analytical Methods for the Rapid Detection of Lead Adulteration in the Global Spice Market - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Thermal Decomposition of Lead Chromate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead chromate (B82759) (PbCrO₄), a vibrant yellow pigment, is a compound of significant interest due to its industrial applications and environmental and health implications. Understanding its thermal stability and decomposition pathway is crucial for predicting its behavior in various high-temperature processes, assessing its environmental fate, and ensuring safe handling and disposal. This technical guide provides an in-depth analysis of the thermal decomposition products of lead chromate, supported by available quantitative data, detailed experimental methodologies, and a visualization of the decomposition pathway.

Quantitative Analysis of Thermal Decomposition

The thermal decomposition of lead chromate involves its breakdown into lead and chromium oxides with the release of oxygen. A key study on the thermal analysis of lead chromate provides quantitative data on this process.

A thermogravimetric analysis (TGA) of lead chromate revealed a weight loss of 7% at 850°C.[1] This mass loss is stoichiometrically consistent with the decomposition reaction where lead chromate breaks down into lead(II) oxide, chromium(III) oxide, and oxygen gas.[1] Further heating indicates that the sublimation of the resulting lead(II) oxide commences at approximately 950°C.[1]

| Parameter | Value | Observation | Reference |

| Decomposition Temperature | 850°C | Temperature at which a 7% weight loss is observed. | [1] |

| Weight Loss | 7% | Corresponds to the stoichiometric release of oxygen. | [1] |

| Sublimation Temperature of Product | 950°C | Onset of lead(II) oxide sublimation. | [1] |

Decomposition Pathway

The primary thermal decomposition pathway of lead chromate can be represented by the following chemical equation:

2PbCrO₄(s) → 2PbO(s) + Cr₂O₃(s) + ³/₂O₂(g) [1]

This reaction illustrates the conversion of solid lead chromate into solid lead(II) oxide and chromium(III) oxide, with the evolution of gaseous oxygen.

Experimental Protocols

To investigate the thermal decomposition of lead chromate and identify its products, a combination of thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) is the preferred methodology.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of lead chromate by measuring the change in mass as a function of temperature.

Apparatus:

-

Thermogravimetric Analyzer

-

High-resolution microbalance

-

Furnace capable of reaching at least 1000°C

-

Gas flow controller for purge gas (e.g., nitrogen, argon, or air)

-

Alumina or platinum crucibles

Procedure:

-

Sample Preparation: A small, representative sample of dry lead chromate powder (typically 5-10 mg) is accurately weighed into a tared TGA crucible.

-

Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere and remove any evolved gases.

-

Thermal Program: The sample is heated from ambient temperature to a final temperature of at least 1000°C at a controlled, linear heating rate (e.g., 10°C/min).

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

-

Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the total mass loss.

Evolved Gas Analysis (EGA) using TGA-MS or TGA-FTIR

Objective: To identify the gaseous products evolved during the thermal decomposition of lead chromate.

Apparatus:

-

TGA instrument as described above.

-

Mass Spectrometer (MS) or Fourier-Transform Infrared Spectrometer (FTIR) coupled to the TGA outlet via a heated transfer line.

Procedure:

-

The TGA experiment is performed as described in section 4.1.

-

The gaseous products evolved from the sample are carried by the purge gas through a heated transfer line to the MS or FTIR. The transfer line is heated to prevent condensation of the evolved gases.

-

For TGA-MS: The MS continuously samples the evolved gases and provides mass spectra of the components. The intensity of specific mass-to-charge ratios (m/z), such as m/z = 32 for O₂, can be monitored as a function of temperature.

-

For TGA-FTIR: The evolved gases flow through a gas cell within the FTIR spectrometer. Infrared spectra are continuously collected, allowing for the identification of gaseous molecules based on their characteristic absorption bands.

-

Data Correlation: The TGA data (mass loss) is correlated with the MS or FTIR data (gas evolution profiles) to link specific decomposition steps with the release of particular gaseous products.

Conclusion

The thermal decomposition of lead chromate is a well-defined process that primarily yields lead(II) oxide, chromium(III) oxide, and oxygen gas at elevated temperatures. The quantitative data available indicates a significant decomposition event around 850°C. For a comprehensive understanding of the decomposition kinetics and to confirm the identity and quantify the evolved gases under various atmospheric conditions, the use of coupled techniques such as TGA-MS or TGA-FTIR is essential. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct further detailed investigations into the thermal behavior of lead chromate. This knowledge is critical for ensuring the safe handling of lead chromate in high-temperature applications and for assessing its environmental impact.

References

Unveiling the Electronic Landscape of Pb2CrO5: A Technical Guide to its Band Gap and Electronic Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead chromate (B82759) oxide (Pb2CrO5), a compound historically utilized as a pigment, is garnering renewed interest within the scientific community for its potential applications in areas such as photoelectrochemistry and materials science. A thorough understanding of its fundamental electronic properties, particularly its band gap and electronic structure, is paramount for unlocking its full potential. This technical guide provides a comprehensive overview of the current knowledge regarding the electronic characteristics of Pb2CrO5, with a focus on quantitative data, experimental methodologies, and a qualitative description of its electronic makeup. While experimental data has shed light on its band gap, this guide also highlights the existing gap in the literature concerning detailed computational studies of its electronic band structure and density of states.

Quantitative Data Summary

The band gap is a critical parameter that dictates the electronic and optical properties of a semiconductor. For Pb2CrO5, the experimentally determined direct band gap is consistently reported in the literature.

| Parameter | Value | Method | Reference |

| Direct Band Gap | 2.25 eV | UV-vis Spectroscopy, Tauc Plot | [1] |

| Absorption Wavelength | up to 550 nm | UV-vis Spectroscopy | [1] |

| Incident Photon to Current Conversion Efficiency (IPCE) | 10% at 340 nm | Photoelectrochemical Measurement | [1] |

Electronic Structure

A detailed understanding of the electronic structure, including the composition of the valence and conduction bands, is crucial for predicting and explaining the material's behavior.

Experimental Insights:

Photoelectrochemical studies have provided some initial insights into the electronic structure of Pb2CrO5. It has been suggested that lead (Pb) 6s orbitals play a significant role in forming inter-band states, which influences the optical transitions in lead chromates[1]. The material exhibits visible light activity, absorbing light up to a wavelength of 550 nm[1].

Qualitative Description and Future Outlook:

-

Valence Band: The valence band is expected to be primarily composed of occupied O 2p orbitals, with some contribution from Cr 3d and Pb 6s orbitals. The hybridization of these orbitals will determine the exact character of the valence band maximum (VBM).

-

Conduction Band: The conduction band is likely dominated by unoccupied Cr 3d orbitals, with contributions from Pb 6p orbitals. The nature of the conduction band minimum (CBM) will dictate the electron mobility and photocatalytic activity.

The absence of detailed computational studies represents a significant opportunity for future research. First-principles calculations, such as those based on DFT, would provide invaluable information on the precise orbital contributions to the band edges, effective masses of charge carriers, and a more accurate prediction of its electronic and optical properties.

Experimental Protocols

The determination of the band gap and photoelectrochemical properties of Pb2CrO5 involves a series of well-established experimental techniques.

1. Synthesis of Pb2CrO5 Thin Films:

A common method for preparing Pb2CrO5 thin films for photoelectrochemical analysis is through a solution-based synthesis followed by a deposition and annealing process.

-

Precursor Solution: A precursor solution is typically prepared by dissolving stoichiometric amounts of lead and chromium salts (e.g., lead nitrate, chromium nitrate) in a suitable solvent.

-

Deposition: The precursor solution is then deposited onto a conductive substrate, such as fluorine-doped tin oxide (FTO) glass, using techniques like spin coating or dip coating.

-

Annealing: The coated substrate is subsequently annealed at an elevated temperature in a controlled atmosphere to facilitate the formation of the crystalline Pb2CrO5 phase. The annealing temperature and duration are critical parameters that influence the film's crystallinity and morphology.

2. Band Gap Determination using UV-Vis Spectroscopy:

The optical band gap of Pb2CrO5 is determined from its light absorption properties measured by a UV-Vis spectrophotometer. The Tauc plot method is widely used for this purpose.

-

Measurement: The absorbance or reflectance spectrum of the Pb2CrO5 thin film is recorded over a range of wavelengths.

-

Tauc Plot Construction: The Tauc relation is given by: (αhν)^n = A(hν - Eg) where α is the absorption coefficient, hν is the photon energy, Eg is the band gap energy, A is a constant, and the exponent n depends on the nature of the electronic transition (n=2 for a direct band gap semiconductor like Pb2CrO5).

-

Band Gap Extrapolation: A plot of (αhν)^2 versus hν is generated. The linear portion of the plot is extrapolated to the energy axis (where (αhν)^2 = 0) to determine the value of the direct band gap (Eg).

3. Photoelectrochemical (PEC) Measurements:

PEC measurements are performed to evaluate the photoactivity of the Pb2CrO5 thin film.

-

Electrochemical Cell: A three-electrode electrochemical cell is assembled with the Pb2CrO5 thin film as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl) in a suitable electrolyte solution.

-

Light Source: The working electrode is illuminated with a light source, typically a xenon lamp, that simulates solar radiation.

-

Measurement: The photocurrent generated by the illuminated working electrode is measured as a function of the applied potential. The incident photon-to-current conversion efficiency (IPCE) is calculated to quantify the photoresponse at different wavelengths.

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and characterization of Pb2CrO5 for its electronic properties.

This diagram outlines the key stages, from the initial synthesis of the material to the final determination of its fundamental electronic properties. The green arrows represent the flow of the material through the characterization techniques, the red arrows indicate the data processing steps, and the yellow arrows show the final derived properties.

References

A Technical Guide to the Discovery and Enduring Legacy of Chromium Pigments

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the history, chemistry, and synthesis of chromium-based pigments, substances that have left an indelible mark on both the artistic and industrial worlds. From their discovery in the late 18th century to their widespread use, these pigments offer a fascinating case study in the development of synthetic materials. This document provides a technical overview intended for a scientific audience, detailing the chemical compositions, physical properties, and historical production methods of these vibrant and lasting colorants.

The Dawn of a New Element and its Colors

The story of chromium pigments begins with the discovery of the element itself. In 1797, French chemist Louis Nicolas Vauquelin, while analyzing a Siberian red lead mineral called crocoite, isolated a new element.[1][2] Intrigued by the array of colors of its compounds, he named it chromium, derived from the Greek word "chrōma," meaning color.[3] This discovery paved the way for the development of a new class of pigments that would offer artists and manufacturers a palette of vibrant and durable colors.

Vauquelin's work did not stop at the isolation of chromium. By 1809, he had developed a method to synthesize a brilliant yellow pigment, lead chromate (B82759) (PbCrO₄), which became known as chrome yellow.[4][5][6] His findings were published in the prestigious "Annales de Chimie," marking a pivotal moment in the history of synthetic pigments.[4][7] The commercial production of chrome yellow, however, awaited the discovery of larger chromium deposits in the early 19th century, which made the raw materials more readily available.[4][5]

Following the success of chrome yellow, other chromium-based pigments were developed, including the stable and lightfast chrome green (chromium oxide, Cr₂O₃) and the intensely colored viridian (hydrated chromium oxide, Cr₂O₃·2H₂O).[1][8] These pigments quickly found favor with artists for their vibrancy and permanence, and with industries for their durability and resistance to fading.

Quantitative Data of Key Chromium Pigments

The following tables summarize the key quantitative properties of the most significant historical chromium pigments.

| Pigment Name | Chemical Name | Chemical Formula | Year of First Synthesis | Key Discoverer/Inventor |

| Chrome Yellow | Lead(II) chromate | PbCrO₄ | 1809 | Louis Nicolas Vauquelin |

| Chrome Orange/Red | Basic lead chromate | PbCrO₄·PbO | c. 1809 | Louis Nicolas Vauquelin |

| Chrome Green | Chromium(III) oxide | Cr₂O₃ | Early 19th century | Unknown |

| Viridian | Hydrated chromium(III) oxide | Cr₂O₃·2H₂O | 1838 | Pannetier |

| Pigment Name | Density (g/cm³) | Refractive Index | Melting Point (°C) | Boiling Point (°C) |

| Chrome Yellow | 5.9 - 6.3 | 2.31 - 2.49 | 844 | - |

| Chrome Green | 5.21 | 2.551 | 2266 - 2435 | 4000 |

| Viridian | 3.32 | 1.62 - 2.12 | 2435 | 4000 |

Historical Experimental Protocols

While precise historical industrial recipes are often proprietary and lost to time, the following experimental protocols are based on available historical accounts and modern reconstructions.

Synthesis of Chrome Yellow (Lead Chromate)

This protocol is a generalized representation based on Vauquelin's 1809 publication, which involved a precipitation reaction.

Materials:

-

A soluble lead(II) salt (e.g., lead(II) nitrate, Pb(NO₃)₂)

-

A soluble chromate salt (e.g., potassium chromate, K₂CrO₄)

-

Distilled water

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

Procedure:

-

Prepare an aqueous solution of the lead(II) salt in a beaker.

-

In a separate beaker, prepare an aqueous solution of the chromate salt.

-

Slowly add the chromate solution to the lead salt solution while stirring continuously. A vibrant yellow precipitate of lead chromate will form immediately.

-

Continue stirring for a period to ensure complete precipitation.

-

Separate the precipitate from the solution by filtration.

-

Wash the precipitate with distilled water to remove any soluble impurities.

-

Carefully dry the filtered pigment in an oven at a low temperature to avoid any changes in its chemical structure.

Synthesis of Viridian (Hydrated Chromium Oxide) - Guignet's Process

This method is based on the patent filed by the French chemist Guignet in 1859, which offered a more economical production of viridian.[9][10]

Materials:

-

Potassium dichromate (K₂Cr₂O₇)

-

Boric acid (H₃BO₃)

-

Crucible

-

Furnace or kiln

-

Beaker of cold water

-

Mortar and pestle

Procedure:

-

Thoroughly mix one part potassium dichromate with two parts boric acid in a mortar.[10]

-

Place the mixture in a crucible and heat it in a furnace to a temperature of around 500°C for several hours.[10] This calcination process is key to the formation of the pigment.

-

After heating, the crucible will contain a porous, fused mass. While still hot, carefully plunge the crucible into a large beaker of cold water. This quenching step helps to break up the mass.

-

The resulting solid material is then washed extensively with water to remove soluble byproducts.

-

The final product, a vibrant green pigment, is then dried and ground into a fine powder.

Visualizing the History and Science

To better understand the relationships and processes involved in the discovery and synthesis of chromium pigments, the following diagrams have been created using the DOT language.

Caption: A timeline of key events in the discovery and development of chromium pigments.

Caption: A simplified workflow for the historical synthesis of chrome yellow pigment.

Caption: The chemical relationship between different lead chromate-based pigments.

References

- 1. What Is The History of Chrome Oxide Green? Manufacturer [ironoxidered.com]

- 2. lindahall.org [lindahall.org]

- 3. encyclopedia.com [encyclopedia.com]

- 4. naturalpigments.ca [naturalpigments.ca]

- 5. CHROME YELLOW MEDIUM [classicalart.org]

- 6. blog.museunacional.cat [blog.museunacional.cat]

- 7. scribd.com [scribd.com]

- 8. The origin and history of chrome green [nolifrit.com]

- 9. Viridian - Wikipedia [en.wikipedia.org]

- 10. Viridian - ColourLex [colourlex.com]

The Chemical Interplay of Chrome Yellow and Chrome Orange: A Technical Guide

An in-depth exploration of the synthesis, properties, and chemical relationship between lead chromate-based pigments.

This technical guide provides a comprehensive overview of the chemical relationship between chrome yellow (lead(II) chromate) and chrome orange (basic lead(II) chromate). It is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of these inorganic pigments. This document outlines their synthesis, comparative properties, and the chemical transformations that connect them, supported by quantitative data, detailed experimental protocols, and process visualizations.

Core Chemical Relationship

Chrome yellow and this compound are closely related lead chromate (B82759) pigments. The fundamental chemical distinction lies in their composition and crystal structure, which is primarily governed by the pH during and after synthesis. Chrome yellow is chemically neutral lead(II) chromate (PbCrO₄). In contrast, this compound is a basic lead chromate, which can be represented by the chemical formula Pb₂CrO₅ or as a composite of lead(II) chromate and lead(II) oxide (PbCrO₄·PbO).[1][2][3]

The conversion between these two pigments is a classic acid-base reaction. Treatment of chrome yellow with a strong alkali, such as sodium hydroxide (B78521), results in the formation of this compound.[3][4] Conversely, treating this compound with acid can revert it to the neutral lead chromate.[1] The color of these pigments is influenced by factors including particle size, the ratio of lead oxide to lead chromate, and the presence of other ions like sulfate.[5]

The logical relationship between the synthesis of chrome yellow and its conversion to this compound is depicted in the following diagram.

Quantitative Data Summary

The physical and chemical properties of chrome yellow and this compound are summarized in the tables below for easy comparison.

Table 1: Chemical and Physical Properties

| Property | Chrome Yellow | This compound |

| Chemical Formula | PbCrO₄[6] | Pb₂CrO₅ or PbCrO₄·PbO[1][3] |

| C.I. Name | Pigment Yellow 34 (PY 34)[7] | Pigment Orange 21 (PO 21) / Pigment Red 103 (PR 103)[5] |

| Molecular Weight ( g/mol ) | 323.19 | 546.39 |

| Color | Lemon yellow to reddish-yellow[6] | Orange to reddish-orange[5] |

| Crystal System | Monoclinic (stable), Orthorhombic, Tetragonal[6][8] | Monoclinic[9] |

| Density (g/cm³) | 6.12 - 6.3[10][11] | ~6.3 - 6.7[12] |

| Melting Point (°C) | 844[10][11] | Decomposes |

| Refractive Index | 2.31 - 2.66[6] | 2.42 - 2.7 |

| Solubility | Insoluble in water, acetic acid; Soluble in strong acids and alkalis[10] | Insoluble in water; Soluble in strong acids and alkalis[5] |

Table 2: Spectroscopic and Thermal Properties

| Property | Chrome Yellow | This compound |

| Band Gap (eV) | 2.38[13] | 2.25[13] |

| Raman Shift (cm⁻¹, characteristic) | ~359, 825-847 (ν₁(CrO₄²⁻))[14][15][16] | ~825 (doublet with chrome yellow)[15] |

| FTIR Absorption (cm⁻¹, characteristic) | ~870-887 (ν₁(CrO₄²⁻))[17][18] | Broad absorption around 825-847 cm⁻¹ |

| Thermal Stability | Stable up to high temperatures, with phase transformation around 738°C.[19] Heat resistance is approximately 140°C for some grades.[20] | Generally less thermally stable than chrome yellow. |

| Lightfastness | Good, but can darken and turn greenish over time due to the reduction of Cr(VI) to Cr(III).[7][21] | Not very lightfast and can darken with age.[3] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of chrome yellow and its subsequent conversion to this compound.

Synthesis of Chrome Yellow (Lead(II) Chromate)

This protocol describes the synthesis of chrome yellow via a precipitation reaction.

Materials and Reagents:

-

Lead(II) acetate (B1210297) [Pb(CH₃COO)₂] or Lead(II) nitrate (B79036) [Pb(NO₃)₂]

-

Potassium chromate [K₂CrO₄] or Potassium dichromate [K₂Cr₂O₇]

-

Dilute acetic acid (if using lead acetate)

-

Distilled water

-

Beakers

-

Stirring rod

-